![molecular formula C11H23ClOS B1605471 3-Chloropropyl octyl sulfoxide CAS No. 3569-57-1](/img/structure/B1605471.png)
3-Chloropropyl octyl sulfoxide
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Overview
Description
Sulfoxide, 3-chloropropyl octyl appears as a liquid. (EPA, 1998)
Scientific Research Applications
Biotransformation in Organic Synthesis
3-Chloropropyl and phenyl 3-hydroxypropyl sulfides, which are structurally similar to 3-Chloropropyl octyl sulfoxide, have been used in organic synthesis. These compounds can be oxidized to their corresponding sulfoxides using biotransformation with specific fungi and bacteria, producing enantiopure materials valuable as chiral starting materials for synthesizing analogs of cardiovascular agents like verapamil (Holland, Gu, Kerridge, & Willetts, 1999).
Synthesis of Sulfones
Research has shown that 3-Chloropropyl alkyl (phenyl) sulfones can be produced from the oxidative chlorination of hydroxypropyl and hydroxybutyl alkyl (phenyl) sulfides and sulfoxides. The process involves using salts of metals like FeCl3 and is integral in creating various sulfoxides (Derzhinskii, Konyushkin, & Prilezhaeva, 1978).
Solvation Studies
Studies involving solvation, such as those of the bismuth(III) ion in various solvents, including dimethyl sulfoxide, have provided insights into the coordination chemistry of metal ions. Such research is crucial for understanding the properties and behavior of metal ions in different environments (Näslund, Persson, & Sandström, 2000).
Asymmetric Synthesis Applications
Sulfoxides, similar to 3-Chloropropyl octyl sulfoxide, have been recognized as potent chiral auxiliaries in asymmetric synthesis. Their high configurational stability and synthetic versatility have enabled their use in carbon-carbon and carbon-oxygen bond-forming reactions, as well as in atroposelective synthesis and asymmetric catalysis (Carreño, Hernández-Torres, Ribagorda, & Urbano, 2009).
Diastereoselective Synthesis
The carbanions of aryl 3-chloropropylsulfoxides react with aldehydes to form tetrahydrofurans, a reaction significant in organic chemistry for producing specific diastereomers. The diastereoselectivity of these reactions, influenced by the electronic properties of the reactants, is a critical aspect of this research (Komsta, Barbasiewicz, & Mąkosza, 2010).
Chiral Shift Reagents
Sulfoxides, including those structurally similar to 3-Chloropropyl octyl sulfoxide, have been used as chiral shift reagents in NMR spectroscopy, aiding in measuring enantiomeric excesses of various sulfoxides. This application is significant in the field of stereochemistry (Deshmukh, Duñach, Jugé, & Kagan, 1984).
properties
CAS RN |
3569-57-1 |
---|---|
Product Name |
3-Chloropropyl octyl sulfoxide |
Molecular Formula |
C11H23ClOS |
Molecular Weight |
238.82 g/mol |
IUPAC Name |
1-(3-chloropropylsulfinyl)octane |
InChI |
InChI=1S/C11H23ClOS/c1-2-3-4-5-6-7-10-14(13)11-8-9-12/h2-11H2,1H3 |
InChI Key |
WQZLBRKHBCTDOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCS(=O)CCCCl |
Canonical SMILES |
CCCCCCCCS(=O)CCCCl |
Other CAS RN |
3569-57-1 |
physical_description |
Sulfoxide, 3-chloropropyl octyl appears as a liquid. (EPA, 1998) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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